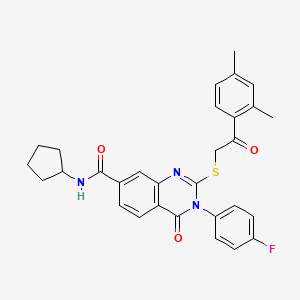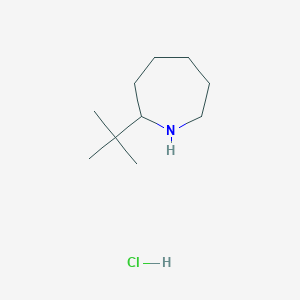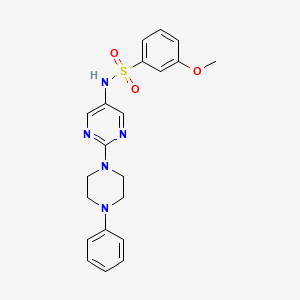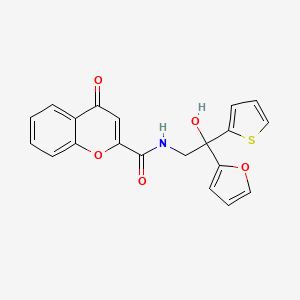![molecular formula C7H6BrN3 B2501432 2-溴-7-甲基-5H-吡咯并[2,3-b]吡嗪 CAS No. 1228450-70-1](/img/structure/B2501432.png)
2-溴-7-甲基-5H-吡咯并[2,3-b]吡嗪
描述
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and it is substituted with a bromine atom at the 2-position and a methyl group at the 7-position.
科学研究应用
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
作用机制
Target of Action
The primary target of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .
Mode of Action
The compound interacts with its target, FGFR, by forming an essential hydrogen bond with the FGFR hinge using the nitrogen atom in the pyrazine ring . It also uses imidazole stacking with the residue Phe489 . This interaction results in the inhibition of FGFR, thereby disrupting the signaling pathways it regulates.
Biochemical Pathways
The inhibition of FGFR by 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine affects various biochemical pathways. FGFR is involved in multiple cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting FGFR, the compound can disrupt these processes, potentially leading to the suppression of tumor growth .
Pharmacokinetics
The compound’s molecular weight (25606) and LogP (259) suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is the inhibition of FGFR, leading to the disruption of the cellular processes it regulates . This can result in the suppression of tumor growth, making the compound a potential candidate for cancer treatment .
Action Environment
The action of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to exhibit kinase inhibitory activity, which suggests its potential in modulating signaling pathways that are crucial for cell growth and differentiation . The interactions between 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine and these biomolecules are primarily through binding to active sites, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its kinase inhibitory activity can lead to alterations in cell signaling pathways, which in turn can affect gene expression and metabolic processes . This compound has shown potential in inhibiting the proliferation of certain cancer cell lines, indicating its possible use in cancer therapy.
Molecular Mechanism
At the molecular level, 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which further influences cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibitory effects on cell proliferation.
Dosage Effects in Animal Models
The effects of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant biological activity. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its toxicity . These findings are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in kinase inhibition suggests its involvement in pathways related to cell growth and metabolism
Transport and Distribution
Within cells and tissues, 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is vital for its interaction with target biomolecules and subsequent biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylpyrrole with a suitable pyrazine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrazine derivative .
相似化合物的比较
Similar Compounds
2-bromo-5H-pyrrolo[2,3-b]pyrazine: Lacks the methyl group at the 7-position.
7-methyl-5H-pyrrolo[2,3-b]pyrazine: Lacks the bromine atom at the 2-position.
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Contains an additional iodine atom at the 7-position.
Uniqueness
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the methyl group can enhance its ability to interact with biological targets and participate in various chemical reactions .
属性
IUPAC Name |
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAOGCFPKJZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=C(N=C12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide](/img/structure/B2501349.png)
![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide](/img/structure/B2501353.png)
![N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2501354.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)


![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)


![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
